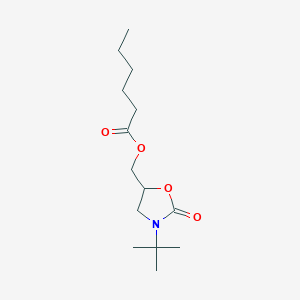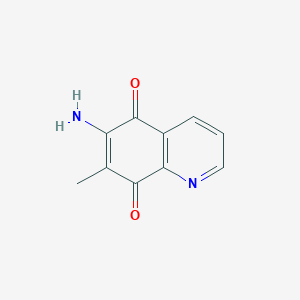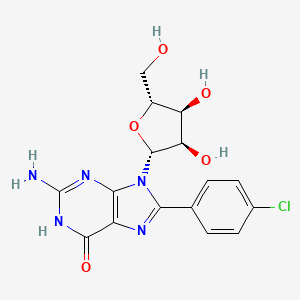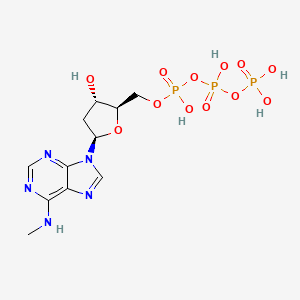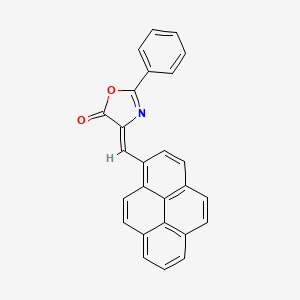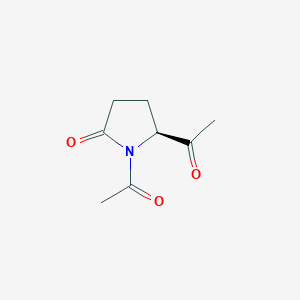
(5S)-1,5-diacetylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-1,5-diacetylpyrrolidin-2-one: is a cyclic organic compound with the following structural formula:
This compound
It belongs to the class of pyrrolidinones and is characterized by its two acetyl groups attached to the pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of scientific investigation.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of (5S)-1,5-diacetylpyrrolidin-2-one . One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative or an acyl chloride, under specific reaction conditions. For example, the reaction between an acyl chloride and an amine can yield the desired compound.
Industrial Production:: While not widely used industrially, research laboratories often synthesize this compound for further studies. Its industrial-scale production remains limited due to its specialized applications.
Analyse Des Réactions Chimiques
(5S)-1,5-diacetylpyrrolidin-2-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: Substitution reactions at the acetyl groups are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, mild reducing agents like sodium borohydride may be used for reduction.
Major products formed from these reactions include derivatives with modified functional groups or altered stereochemistry.
Applications De Recherche Scientifique
Chemistry::
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Chiral Building Block: Its chiral nature makes it valuable for asymmetric synthesis.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Enzyme Inhibition: It may inhibit specific enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Flavor and Fragrance: Some derivatives contribute to flavor and fragrance compositions.
Mécanisme D'action
The exact mechanism by which (5S)-1,5-diacetylpyrrolidin-2-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
While unique in its own right, (5S)-1,5-diacetylpyrrolidin-2-one shares similarities with related pyrrolidinones, such as (3R,5S)-5-hydroxymethyl-3-pyrrolidinol . These compounds exhibit diverse biological activities and are essential building blocks in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(5S)-1,5-diacetylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3/t7-/m0/s1 |
Clé InChI |
XHYQSLAIRFZQAS-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CCC(=O)N1C(=O)C |
SMILES canonique |
CC(=O)C1CCC(=O)N1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


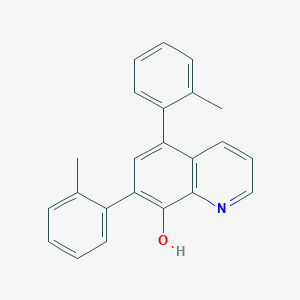


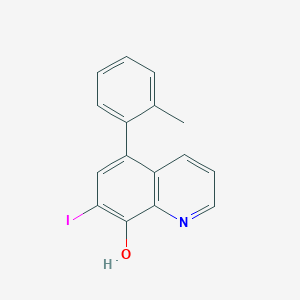
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
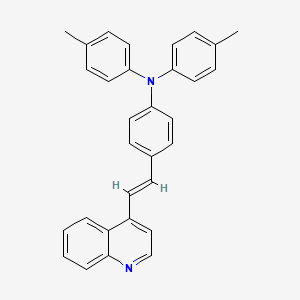
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

